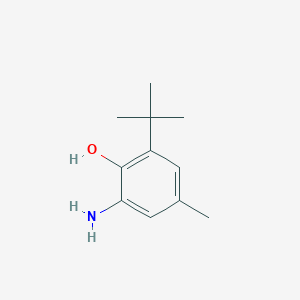

2-Amino-6-tert-butyl-4-methyl-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-tert-butyl-4-methyl-phenol is an organic compound with the molecular formula C11H17NO. It is a phenolic compound characterized by the presence of an amino group at the second position, a tert-butyl group at the sixth position, and a methyl group at the fourth position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-tert-butyl-4-methyl-phenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the hydroxyl group. Common reagents include halogens and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated phenols or sulfonated phenols.

Applications De Recherche Scientifique

2-Amino-6-tert-butyl-4-methyl-phenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its potential use in the development of drugs targeting oxidative stress-related diseases.

Industry: Utilized as an antioxidant in the production of polymers, rubber, and other materials to enhance their stability and longevity.

Mécanisme D'action

The antioxidant properties of 2-Amino-6-tert-butyl-4-methyl-phenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. This compound also interacts with various molecular targets and pathways involved in oxidative stress, including the inhibition of lipid peroxidation and the activation of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

2,6-Di-tert-butyl-4-methylphenol:

2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its use as an antioxidant in rubber and plastic industries.

Uniqueness: 2-Amino-6-tert-butyl-4-methyl-phenol is unique due to the presence of both amino and hydroxyl groups, which contribute to its enhanced antioxidant properties and potential biological activities. Unlike other similar compounds, it offers a combination of functionalities that make it suitable for diverse applications in research and industry.

Activité Biologique

2-Amino-6-tert-butyl-4-methyl-phenol (often referred to as ATMP ) is a phenolic compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of ATMP, highlighting its antioxidant properties, potential therapeutic applications, and safety profile based on recent research findings.

Chemical Structure and Properties

The chemical structure of ATMP is characterized by a phenolic ring with an amino group and tert-butyl and methyl substituents. Its molecular formula is C12H17N1O1, indicating a relatively complex structure that contributes to its unique biological properties.

Antioxidant Activity

ATMP exhibits significant antioxidant activity, which is critical in combating oxidative stress—a condition linked to various diseases, including cancer and neurodegenerative disorders. The compound functions by scavenging free radicals and reducing oxidative damage to cellular components.

The antioxidant mechanism of ATMP involves:

- Free Radical Scavenging : ATMP can neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

- Metal Chelation : It may chelate transition metals, reducing their ability to catalyze oxidative reactions.

Research indicates that ATMP's efficacy as an antioxidant is comparable to other well-known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (vitamin C) .

Therapeutic Applications

ATMP has been explored for various therapeutic applications due to its biological activity:

1. Cancer Treatment

ATMP has shown potential in cancer therapy. Studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that ATMP could reduce the viability of breast cancer cells by inducing oxidative stress .

2. Dermatological Applications

Recent case studies have identified ATMP derivatives as sensitizers in allergic contact dermatitis. Specifically, 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate was implicated in allergic reactions associated with medical devices . This highlights the need for caution in its use within consumer products.

Safety Profile and Allergic Reactions

While ATMP possesses beneficial properties, it is also associated with allergic reactions in some individuals. Patch testing has revealed sensitization cases linked to its derivatives, emphasizing the importance of evaluating individual responses before widespread application .

Research Findings and Case Studies

Propriétés

IUPAC Name |

2-amino-6-tert-butyl-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFHKFVBPSAABK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344388 |

Source

|

| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19059-89-3 |

Source

|

| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.